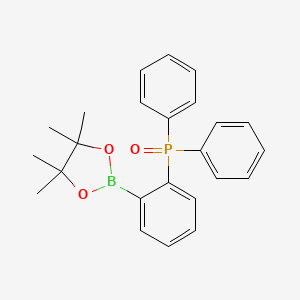

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

CAS No.:

Cat. No.: VC18792995

Molecular Formula: C24H26BO3P

Molecular Weight: 404.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26BO3P |

|---|---|

| Molecular Weight | 404.2 g/mol |

| IUPAC Name | 2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Standard InChI | InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |

| Standard InChI Key | HANDWSPHZZYTSE-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Architecture and Structural Features

Core Molecular Framework

The compound combines three distinct moieties:

-

A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group providing boronic ester functionality

-

A central benzene ring serving as structural scaffold

-

A diphenylphosphine oxide group imparting stereoelectronic effects

The IUPAC name, 2-(3-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflects this arrangement . X-ray crystallography data remains unavailable due to challenges in conformer generation from unsupported MMFF94s parameters .

Spectroscopic Identifiers

Critical structural validation comes from:

Synthetic Methodologies

Lithiation-Borylation Approach

A low-temperature route employs n-butyllithium activation:

Palladium-Catalyzed Cross-Coupling

Superior yields emerge from Pd-mediated synthesis:

Physicochemical Profile

Solubility and Partitioning

| Property | Value (Method) |

|---|---|

| Water Solubility | 0.0234 mg/mL (ESOL) |

| Log P (Consensus) | 2.27 |

| TPSA | 31.35 Ų |

| GI Absorption | High probability |

| BBB Permeation | Likely |

Thermal Stability

While explicit melting/boiling points are unreported, the dioxaborolane ring typically decomposes above 200°C. Phosphine oxide groups enhance thermal resilience compared to non-oxidized phosphines .

Reactivity and Functionalization

Boron-Centered Reactivity

The dioxaborolane moiety enables Suzuki-Miyaura couplings, evidenced by its use in synthesizing biaryl systems . The protected boronic acid form prevents premature hydrolysis while maintaining cross-coupling capacity.

Phosphorus-Ligated Effects

The electron-withdrawing phosphine oxide group:

-

Deactivates the aromatic ring toward electrophilic substitution

-

Stabilizes adjacent negative charges through P=O dipole interactions

-

Provides hydrogen-bond acceptor sites influencing crystal packing

Biological and Material Applications

Pharmaceutical Intermediate

Structural analogs appear in:

-

Kinase inhibitor scaffolds (pyridine linkage)

-

Antibiotic conjugates (boron-mediated target binding)

Materials Science Utility

Potential uses include:

-

OLED charge transport layers (phosphine oxide as electron-accepting unit)

-

Metal-organic framework (MOF) linkers via boron-oxygen coordination

-

Polymer cross-linking agents through boronic ester dynamics

| Hazard Code | Risk Statement |

|---|---|

| H302 | Harmful if swallowed |

| H315/H319 | Causes skin/eye irritation |

| H335 | May cause respiratory irritation |

Protective Measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume